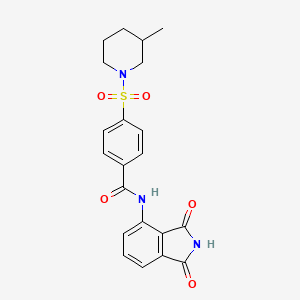![molecular formula C12H18F3NO4 B2698366 (3S,4S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxylic acid CAS No. 2089650-63-3](/img/structure/B2698366.png)
(3S,4S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Extraction and Separation Techniques
The use of similar compounds in the extraction and separation processes in various industries is evident. For instance, the extraction of pyridine-3-carboxylic acid using 1-dioctylphosphoryloctane with different diluents illustrates the role of such compounds in enhancing extraction efficiency in pharmaceutical and biochemical industries (Kumar & Babu, 2009).
Chemical Synthesis and Modification
Chemical synthesis and modification of cyclic amines, including pyrrolidine, play a significant role in the creation of complex molecular structures. The redox-annulations of cyclic amines with α,β-unsaturated carbonyl compounds show the versatility of such compounds in chemical transformations (Kang, Richers, Sawicki, & Seidel, 2015).
Medicinal Chemistry
In medicinal chemistry, compounds like (3S,4S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxylic acid have been instrumental in the development of inhibitors for various diseases. For example, the design and synthesis of influenza neuraminidase inhibitors containing pyrrolidine cores demonstrate the potential of these compounds in drug development (Wang et al., 2001).
Synthesis of Pyrrolidine Derivatives
The synthesis of pyrrolidine-2,4-diones (tetramic acids) and their derivatives highlights the adaptability of pyrrolidine-based compounds in producing various biologically significant derivatives (Mulholland, Foster, & Haydock, 1972).
Development of Novel Compounds
The creation of novel compounds using pyrrolidine derivatives is another significant application. The synthesis of 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-ones and their predicted biological activity demonstrate the potential of such compounds in the development of new drugs and therapeutic agents (Kharchenko, Detistov, & Orlov, 2008).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for (3S,4S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxylic acid involves the protection of the carboxylic acid group, followed by the addition of the trifluoroethyl group and the pyrrolidine ring. The final step involves the removal of the protecting group to obtain the desired compound.", "Starting Materials": [ "L-Aspartic acid", "2-Methylpropan-2-ol", "2,2,2-Trifluoroethylamine", "Dicyclohexylcarbodiimide (DCC)", "N,N-Diisopropylethylamine (DIPEA)", "Methanesulfonic acid (MSA)", "Sodium hydroxide (NaOH)", "Ethyl acetate", "Methanol" ], "Reaction": [ "Protection of carboxylic acid group using DCC and DIPEA to obtain N,N'-dicyclohexylcarbodiimide (DCC) salt of L-aspartic acid", "Addition of 2-methylpropan-2-ol to the DCC salt of L-aspartic acid in the presence of MSA to obtain (2-methylpropan-2-yl)oxycarbonyl-L-aspartic acid", "Addition of 2,2,2-trifluoroethylamine to (2-methylpropan-2-yl)oxycarbonyl-L-aspartic acid in the presence of DIPEA to obtain (3S,4S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxylic acid", "Removal of the protecting group using NaOH in methanol to obtain the desired compound" ] } | |
CAS番号 |
2089650-63-3 |
分子式 |
C12H18F3NO4 |
分子量 |
297.27 g/mol |
IUPAC名 |
1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C12H18F3NO4/c1-11(2,3)20-10(19)16-5-7(4-12(13,14)15)8(6-16)9(17)18/h7-8H,4-6H2,1-3H3,(H,17,18) |
InChIキー |
MHOUKZNMYFKVEV-UHFFFAOYSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)C(=O)O)CC(F)(F)F |
SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)CC(F)(F)F |
正規SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)CC(F)(F)F |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



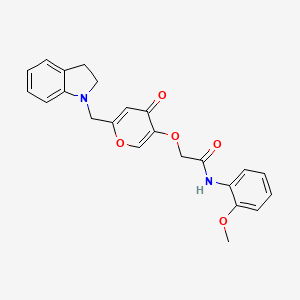

![4-[(3-Fluorobenzyl)thio]-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2698291.png)

![(2E)-1-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]-3-(dimethylamino)prop-2-en-1-one](/img/structure/B2698295.png)
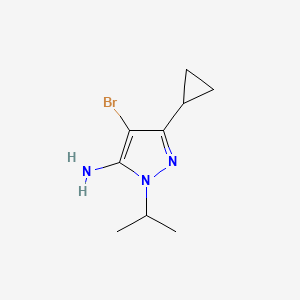
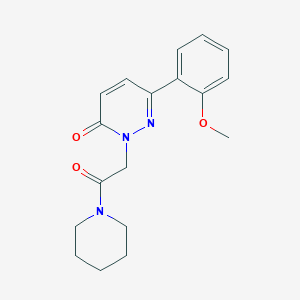
![N-benzyl-6-[4-(4-nitrobenzoyl)piperazin-1-yl]pyridazin-3-amine](/img/structure/B2698298.png)
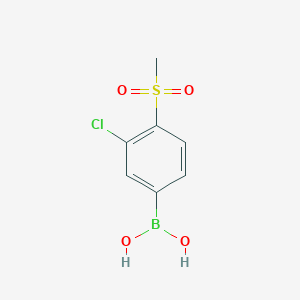
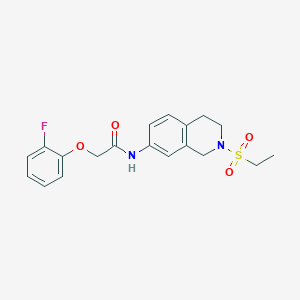


![N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B2698305.png)
